7-Fluoro-1-methylspiro[indoline-3,4'-piperidine]
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Overview
Description
7-Fluoro-1-methylspiro[indoline-3,4’-piperidine] is a compound belonging to the indoline class of chemicals. It has a molecular formula of C13H17FN2 and a molecular weight of 220.29 g/mol . This compound is notable for its spirocyclic structure, which features a unique arrangement where the indoline and piperidine rings are fused together in a spiro configuration. This structural motif is often associated with significant biological activity and is of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-1-methylspiro[indoline-3,4’-piperidine] typically involves the reaction of indoline derivatives with piperidine under specific conditions. One common method involves the use of benzenesulfonyl chloride as a reagent, which reacts with the key intermediate 1-methylspiro[indoline-3,4’-piperidine] under alkaline conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-1-methylspiro[indoline-3,4’-piperidine] can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide variety of functional groups, such as azides or nitriles.
Scientific Research Applications
7-Fluoro-1-methylspiro[indoline-3,4’-piperidine] has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.
Biology: It has been studied for its potential biological activities, including anti-tumor properties.
Medicine: The compound and its derivatives are being investigated for their potential use as therapeutic agents. Their ability to interact with specific molecular targets makes them promising candidates for drug development.
Mechanism of Action
The mechanism of action of 7-Fluoro-1-methylspiro[indoline-3,4’-piperidine] involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to bind to proteins such as cyclin-dependent kinases (CDKs), c-Met, and epidermal growth factor receptor (EGFR) . These interactions can inhibit the activity of these proteins, leading to the suppression of cell proliferation and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets 7-Fluoro-1-methylspiro[indoline-3,4’-piperidine] apart is its specific combination of a fluorine atom and a spirocyclic structure. This unique arrangement contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C13H17FN2 |
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Molecular Weight |
220.29 g/mol |
IUPAC Name |
7-fluoro-1-methylspiro[2H-indole-3,4'-piperidine] |
InChI |
InChI=1S/C13H17FN2/c1-16-9-13(5-7-15-8-6-13)10-3-2-4-11(14)12(10)16/h2-4,15H,5-9H2,1H3 |
InChI Key |
NULKDLVECPOQBD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2(CCNCC2)C3=C1C(=CC=C3)F |
Origin of Product |
United States |
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